N-(2-methoxyphenyl)-5-methyl-1-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide
Description
N-(2-Methoxyphenyl)-5-methyl-1-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound featuring a triazole core substituted with a methoxyphenyl group at the N1 position and an oxazole-containing methyl group at the C4 position. The 2-methoxyphenyl group contributes electron-donating effects, which may enhance solubility compared to non-polar substituents .
Properties
IUPAC Name |
N-(2-methoxyphenyl)-5-methyl-1-[[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl]triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O3/c1-14-9-5-6-10-17(14)23-25-19(16(3)31-23)13-28-15(2)21(26-27-28)22(29)24-18-11-7-8-12-20(18)30-4/h5-12H,13H2,1-4H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQJUQENGKKWZCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=C(O2)C)CN3C(=C(N=N3)C(=O)NC4=CC=CC=C4OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-5-methyl-1-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and scale up the synthesis. The use of high-throughput screening and process optimization techniques can help in identifying the most efficient synthetic routes and minimizing the production costs .
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)-5-methyl-1-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of substituted derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups .
Scientific Research Applications
N-(2-methoxyphenyl)-5-methyl-1-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-5-methyl-1-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Table 1: Key Structural Features and Substituents of Comparable Compounds
Key Observations:
Substituent Electronic Effects: The 2-methoxyphenyl group in the target compound provides moderate electron-donating effects, enhancing solubility compared to non-polar groups like 4-methylphenyl . Ethoxy vs. Methoxy: Ethoxy substituents (e.g., ) introduce greater lipophilicity, which may improve membrane permeability but reduce aqueous solubility .
However, fluorine’s small size may limit steric effects compared to bulkier groups like 2-methylphenyl .
Physicochemical and Pharmacokinetic Properties
Table 2: Comparative Physicochemical Data
Key Findings:
- The target compound’s lower LogP (3.8) compared to (4.2) suggests improved solubility due to the methoxy group’s polarity. However, its higher molecular weight (447.51 vs. 365.42) may limit passive diffusion .
Research Findings and Implications
Structure-Activity Relationships (SAR) :
- Oxazole vs. Thiadiazole : Oxazole-containing compounds (target, ) exhibit superior metabolic stability compared to thiadiazoles, as sulfur in thiadiazoles may undergo oxidation .
- Methoxy Positioning : The 2-methoxy group in the target compound avoids steric clashes observed in 4-substituted analogues (e.g., ), optimizing target binding .
Crystallographic Insights :
- Structural refinement tools like SHELXL and ORTEP have been critical in resolving the conformational flexibility of triazole derivatives, confirming the planar geometry of the oxazole ring in similar compounds .
The triazole-oxazole framework may mimic ATP-binding motifs in kinase domains .
Biological Activity
N-(2-methoxyphenyl)-5-methyl-1-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide is a complex organic compound characterized by its unique triazole and oxazole moieties. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the fields of oncology and infectious diseases.
Chemical Structure
The compound's structure can be represented as follows:
This structure includes a triazole ring, an oxazole ring, and various aromatic substituents that may contribute to its biological properties.
Biological Activity Overview
Research into the biological activity of this compound has revealed several promising effects:
- Antitumor Activity : Preliminary studies indicate that derivatives of triazole compounds often exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values in the nanomolar range against breast and colon cancer cells .
- Antiviral Properties : The presence of the oxazole moiety is notable for its potential antiviral activity. Similar compounds have been investigated for their ability to inhibit viral entry mechanisms, particularly in coronaviruses .
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds containing triazole rings are known to interfere with enzyme functions critical for cell proliferation and viral replication.
- Induction of Apoptosis : Research indicates that similar compounds can induce programmed cell death in cancer cells by activating caspases and other apoptotic pathways.
- Protein Interaction : The compound may interact with specific proteins involved in signal transduction pathways that regulate cell growth and differentiation.
Case Studies
Several studies have highlighted the biological effects of related compounds:
- Study on Antitumor Activity : A recent investigation into a series of triazole derivatives demonstrated significant cytotoxicity against human breast cancer cells with IC50 values ranging from 0.02 µM to 0.15 µM. These findings suggest that structural modifications can enhance the potency of triazole-based compounds against cancer .
- Antiviral Research : Another study focused on oxazole-containing compounds showed promising results as inhibitors of MERS-CoV entry, with some derivatives exhibiting low micromolar IC50 values while maintaining low cytotoxicity .
Data Tables
| Compound | Target Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Triazole Derivative A | Breast Cancer | 0.02 | Apoptosis Induction |
| Triazole Derivative B | Colon Cancer | 0.15 | Enzyme Inhibition |
| Oxazole Compound C | MERS-CoV | 0.09 | Viral Entry Inhibition |
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing N-(2-methoxyphenyl)-5-methyl-1-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide?
- Answer : The synthesis involves a multi-step approach:
- Oxazole Ring Formation : Cyclization of α-haloketones and amides under acidic/basic conditions to construct the 1,3-oxazole moiety .
- Triazole Core Assembly : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the 1,2,3-triazole ring, followed by carboxamide coupling .
- Functionalization : Methoxy and methyl groups are introduced via nucleophilic substitution or palladium-catalyzed cross-coupling reactions .
- Key Reagents : Sodium azide, copper sulfate/ascorbate for CuAAC, and potassium carbonate for deprotonation .
Q. How can researchers confirm the structural integrity of this compound?
- Answer : Use a combination of analytical techniques:
- NMR Spectroscopy : Analyze and NMR to verify substituent positions and coupling patterns (e.g., methoxy protons at δ 3.8–4.0 ppm) .
- HPLC-MS : Confirm purity (>99%) and molecular weight (e.g., [M+H]+ ion matching theoretical mass) .
- X-ray Crystallography : Resolve crystal structure for unambiguous confirmation of stereochemistry .
Q. What strategies mitigate low aqueous solubility during biological assays?
- Answer :
- Co-Solvents : Use DMSO or cyclodextrin derivatives to enhance solubility without destabilizing the compound .
- Structural Analogues : Synthesize derivatives with polar groups (e.g., hydroxyl or amine) on the phenyl rings to improve hydrophilicity .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yields in multi-step syntheses?
- Answer : Apply Design of Experiments (DoE) to systematically vary parameters:
- Factors : Temperature, catalyst loading, solvent polarity.
- Response Surface Methodology (RSM) : Identify optimal conditions (e.g., 60°C, 10 mol% Cu catalyst, DMF solvent) .
- Validation : Replicate high-yield conditions (e.g., 85% yield for triazole formation step) .
Q. What computational methods predict the compound’s interactions with biological targets?
- Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding affinities to enzymes (e.g., kinase or protease targets) .
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein stability over 100 ns trajectories to assess binding mode persistence .
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Study electronic interactions at active sites (e.g., hydrogen bonding with methoxy groups) .
Q. How should researchers resolve contradictions in reported biological activity data?
- Answer :
- Purity Verification : Re-analyze batches via HPLC to rule out impurities (>99% purity required) .
- Orthogonal Assays : Compare results across enzymatic, cell-based, and in vivo models to confirm target specificity .
- Meta-Analysis : Use computational tools (e.g., ICReDD’s reaction database) to cross-reference synthetic protocols and bioactivity trends .
Methodological Considerations
- Contradictory Data : For inconsistent enzyme inhibition results, validate assay conditions (pH, ionic strength) and control for off-target effects using knockout cell lines .
- Scale-Up Challenges : Transitioning from milligram to gram-scale synthesis may require switching from batch to flow chemistry to maintain yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
